1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and nitro groups, and a trichloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one typically involves multi-step organic reactions One common method starts with the nitration of a pyrrole derivative to introduce the nitro group This is followed by acetylation to add the acetyl group
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trichloroethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The trichloroethanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one: Similar structure but with trifluoroethanone instead of trichloroethanone.
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-dichloroethan-1-one: Similar structure but with dichloroethanone instead of trichloroethanone.
Uniqueness
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one is unique due to the presence of the trichloroethanone moiety, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical reactivity or stability.
Properties
IUPAC Name |
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-3(14)4-2-5(6(15)8(9,10)11)12-7(4)13(16)17/h2,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNPSISZDSTRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.